![molecular formula C15H11BrN6O2S B14045757 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolopyridine core, which is a fused bicyclic structure, and is substituted with various functional groups, including a bromine atom, a phenylsulfonyl group, and a tetrazolylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of the bromine atom via halogenation reactions.
- Attachment of the phenylsulfonyl group through sulfonylation reactions.
- Incorporation of the tetrazolylmethyl group via azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cycloaddition: Formation of new ring structures through the addition of multiple reactants.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents.
Cycloaddition: Reagents such as azides and alkynes for click chemistry.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of the phenylsulfonyl group could yield sulfonic acids, while reduction of the bromine atom could yield the corresponding hydrogenated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Modifying cellular structures: Affecting cell function and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Phenylsulfonyl-substituted compounds: Compounds with similar sulfonyl groups but different core structures.
Tetrazolylmethyl-substituted compounds: Compounds with similar tetrazole groups but different core structures.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C15H11BrN6O2S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-bromo-2-(tetrazol-1-ylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H11BrN6O2S/c16-14-6-7-17-15-13(14)8-11(9-21-10-18-19-20-21)22(15)25(23,24)12-4-2-1-3-5-12/h1-8,10H,9H2 |
InChI-Schlüssel |
BSTVLCGEQPYLSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CN4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


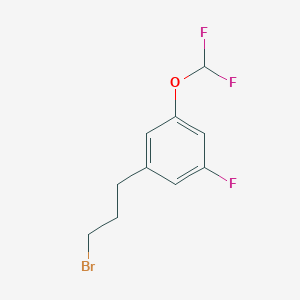
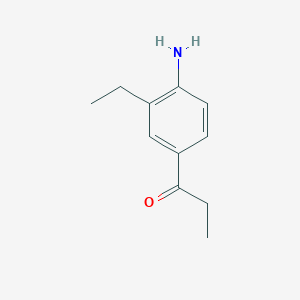
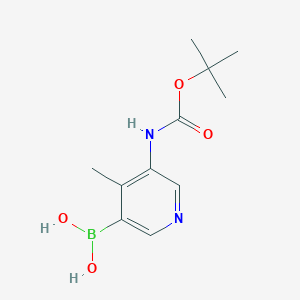

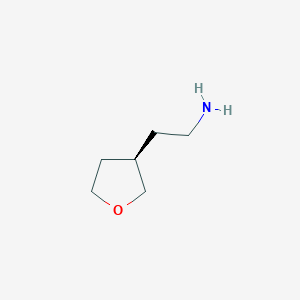
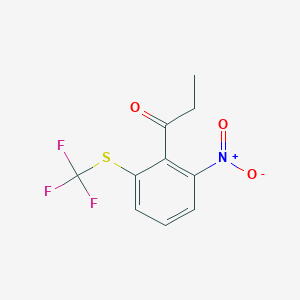
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


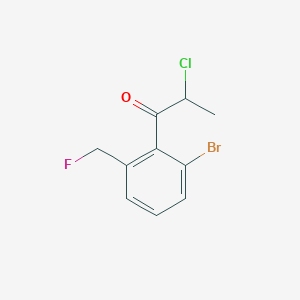
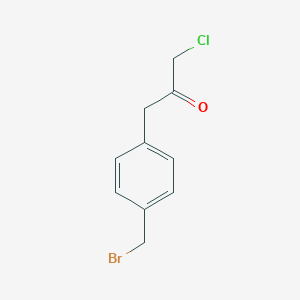
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

